5-Chlorobenzo[b]thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorobenzo[b]thiophen-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the 5-position of the benzothiophene ring adds unique chemical properties to this compound, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chlorobenzaldehyde with thiourea to form the benzothiophene ring, followed by amination and chlorination steps .
Industrial Production Methods
Industrial production methods for 5-Chlorobenzo[b]thiophen-2-amine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
5-Chlorobenzo[b]thiophen-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[b]thiophen-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Lacks the chlorine and amine functionalities, making it less reactive in certain chemical reactions.
5-Methoxybenzo[b]thiophen-2-amine: Contains a methoxy group instead of a chlorine atom, leading to different chemical properties and reactivity.
2-Aminobenzo[b]thiophene: Similar structure but without the chlorine atom, affecting its biological activity and chemical reactivity.
Uniqueness
5-Chlorobenzo[b]thiophen-2-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H6ClNS |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
5-chloro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6ClNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2 |
InChI Key |
HFNRXYGIDNCMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.